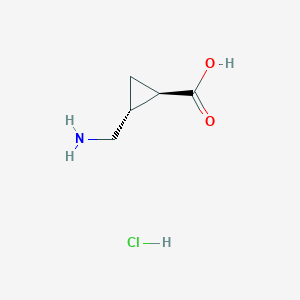

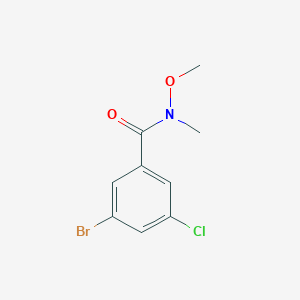

![molecular formula C18H20N2O5S2 B2380338 2-(3-((4-甲氧苯基)磺酰基)丙酰胺基)-5,6-二氢-4H-环戊并[b]噻吩-3-甲酰胺 CAS No. 933238-92-7](/img/structure/B2380338.png)

2-(3-((4-甲氧苯基)磺酰基)丙酰胺基)-5,6-二氢-4H-环戊并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a thiophene derivative. Thiophene is a five-membered ring compound, where four of the members are carbon atoms and one is a sulfur atom. The presence of the sulfur atom makes thiophene a heterocyclic compound. Thiophene derivatives are important in the field of medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. They can participate in electrophilic aromatic substitution reactions similar to benzene. The sulfur atom in the thiophene ring makes it more nucleophilic than benzene, so it reacts more readily with electrophiles .科学研究应用

Medicinal Chemistry and Drug Development

Thiophene derivatives, including our compound of interest, exhibit promising pharmacological properties. Researchers have explored their potential as:

- Anticancer Agents : Some thiophene-based compounds demonstrate anticancer activity, making them valuable candidates for drug development .

- Anti-Inflammatory Agents : Thiophenes have anti-inflammatory properties, which could contribute to the development of novel drugs .

- Antimicrobial Agents : The compound’s structure may lend itself to antimicrobial applications .

- Antihypertensive Properties : Certain thiophene derivatives exhibit antihypertensive effects .

- Anti-Atherosclerotic Agents : The compound’s potential in preventing atherosclerosis warrants further investigation .

Photovoltaic Materials

While not directly related to our compound, other thiophene-based materials serve as building blocks for photovoltaic applications. Researchers have explored dithieno[3,2-b:2’,3’-d]pyrrole derivatives for use in solar cells .

Analytical Chemistry

The compound’s unique properties may find applications in analytical chemistry:

- Metal Ion Detection : For instance, derivatives of similar structures have been used for ratiometric analysis and detection of metal ions like indium (In³⁺) .

Synthetic Chemistry and Building Blocks

Thiophenes serve as versatile building blocks for synthesizing various compounds. For example:

作用机制

The mechanism of action of thiophene derivatives can vary widely depending on the specific compound and its biological target. Some thiophene derivatives are known to inhibit certain enzymes, while others might interact with various receptors.

未来方向

属性

IUPAC Name |

2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c1-25-11-5-7-12(8-6-11)27(23,24)10-9-15(21)20-18-16(17(19)22)13-3-2-4-14(13)26-18/h5-8H,2-4,9-10H2,1H3,(H2,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOMGVPFDMIPCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

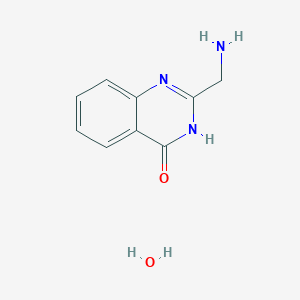

![6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B2380256.png)

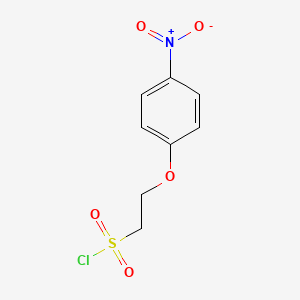

![3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2380259.png)

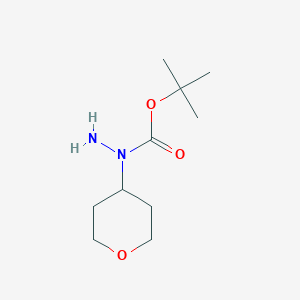

![7-Methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2380260.png)

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline](/img/structure/B2380266.png)

![5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2380269.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2380272.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2380274.png)

![1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380276.png)